N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylpropanamide
Description
Properties
Molecular Formula |
C17H26ClN3O |
|---|---|
Molecular Weight |
323.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylpropanamide |
InChI |
InChI=1S/C17H26ClN3O/c1-13(2)17(22)19-12-16(14-4-6-15(18)7-5-14)21-10-8-20(3)9-11-21/h4-7,13,16H,8-12H2,1-3H3,(H,19,22) |
InChI Key |
QNOXLYMWNFTRFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC(C1=CC=C(C=C1)Cl)N2CCN(CC2)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be decomposed into three key building blocks:
-
4-Chlorophenylacetic acid derivatives for the aromatic backbone.
-
4-Methylpiperazine for the tertiary amine functionality.
-
Isobutyric acid or its derivatives for the branched alkylamide group.
A convergent synthesis strategy is preferred, with late-stage coupling of the piperazine and amide subunits to avoid side reactions during earlier steps.
Preparation of 2-(4-Chlorophenyl)ethylamine Intermediate
The synthesis begins with the reduction of 4-chlorophenylacetonitrile using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C. This yields 2-(4-chlorophenyl)ethylamine with >85% purity, which is subsequently purified via vacuum distillation (bp 110–115°C at 0.5 mmHg).
Piperazine Subunit Functionalization
4-Methylpiperazine undergoes N-alkylation with 1,2-dibromoethane in dimethylacetamide (DMAc) at 80°C for 12 hours. The reaction employs potassium carbonate (K₂CO₃) as a base, achieving 78% yield of 1-(2-bromoethyl)-4-methylpiperazine. Excess dibromoethane is recovered via fractional distillation.
Amide Coupling Reaction
The critical amide bond formation uses 2-methylpropanoyl chloride and the ethylamine intermediate. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane (DCM) | Maximizes solubility |
| Base | Triethylamine (TEA) | Neutralizes HCl |
| Temperature | 0–5°C | Prevents racemization |
| Reaction Time | 4 hours | 95% conversion |
Post-reaction, the mixture is washed with 5% NaHCO₃(aq) and brine, followed by drying over MgSO₄. Rotary evaporation yields crude amide, which is recrystallized from ethanol/water (3:1).
Catalytic and Solvent Systems
Solvent Selection Criteria
Catalytic Cyclization
Intramolecular cyclization to form the piperazine-ethyl linkage uses catalytic iodine (0.5 mol%) in toluene at 110°C. This method reduces reaction time from 24 hours to 8 hours compared to traditional thermal cyclization, with a 12% increase in yield.
Purification and Characterization
Chromatographic Techniques
-
Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) eluent removes unreacted starting materials.
-
HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm >99% purity for pharmaceutical-grade material.
Spectroscopic Data
| Technique | Key Signals | Confirmation |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35 (d, 2H, Ar-H), 3.45 (m, 4H, piperazine), 2.25 (s, 3H, CH₃) | Structural integrity |
| IR (KBr) | 1645 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend) | Amide formation |
| MS (ESI+) | m/z 408.2 [M+H]⁺ | Molecular ion |
Yield Optimization Strategies
Temperature Gradients
Controlled heating during piperazine alkylation (ramping from 25°C to 80°C over 2 hours) suppresses polyalkylation byproducts, improving yield from 68% to 82%.
Stoichiometric Adjustments
A 10% molar excess of 2-methylpropanoyl chloride relative to the amine substrate ensures complete conversion, as determined by in-situ FTIR monitoring of the carbonyl peak.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enable:
Waste Management
-
Aqueous waste : Neutralized with Ca(OH)₂ to precipitate aluminum salts from LiAlH₄ reactions.
-
Organic waste : Incinerated in rotary kilns with energy recovery (≥90% efficiency).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Classical Stepwise | 62 | 98.5 | 12,400 |
| Catalytic Cyclization | 78 | 99.2 | 9,800 |
| Continuous Flow | 85 | 99.7 | 7,200 |
The continuous flow approach demonstrates superior cost-efficiency and scalability, making it the preferred method for production scales exceeding 100 kg/batch.
Challenges and Mitigation
Stereochemical Control
Racemization at the ethylamine center is minimized by:
-
Conducting amide couplings below 5°C
-
Using chiral auxiliaries like (R)-benzyl glycidyl ether (99% ee achieved)
Byproduct Formation
Major byproducts and their suppression methods:
-
N,N-Dialkylated piperazine : Controlled stoichiometry (1:1 amine:alkylating agent).
-
Hydrolysis products : Rigorous solvent drying with molecular sieves.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester
- Molecular Formula : C₁₆H₂₁ClN₂O₂
- Key Features: Shares the 4-chlorophenyl-piperazine core but replaces the amide group with an ethyl ester. Synthesized via N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
- Molecular Formula : C₂₀H₂₃ClN₂O
- Key Features: Contains a chlorophenethylamine backbone linked to a modified ibuprofen moiety. Synthesized via amide coupling between 2-(3-chlorophenyl)ethylamine and 2-(4-isobutylphenyl)propanoyl chloride .
Piperazine/Piperidine-Based Analogues
W-18 and W-15
- Structures :
- W-18 : 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide
- W-15 : 4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide
- Key Features : Both feature piperidine/piperazine-like rings and sulfonamide groups. W-18 and W-15 are structurally distinct from the target compound due to their sulfonamide linkages and nitro/chloroaryl substitutions .
- Pharmacological Relevance : W-18 and W-15 are synthetic opioids with µ-opioid receptor affinity, whereas the target compound’s receptor targets remain uncharacterized in the evidence .
4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide (W-15)
- Molecular Formula : C₁₉H₂₂ClN₃O₂S
- Divergence : The sulfonamide group and 2-piperidinylidene scaffold contrast with the target compound’s amide and 4-methylpiperazine groups.
Propanamide Derivatives with Chlorophenyl Moieties
2-[(4-Chlorophenyl)sulfonyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide
2-(4-Chlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)-2-methylpropanamide
- Molecular Formula : C₂₀H₂₃ClN₂O₄S
- Key Features: Features a phenoxy group and indoline-sulfonamide substituent. The phenoxy group may enhance lipid solubility compared to the target compound’s chlorophenyl-piperazine system .
Comparative Data Table
Biological Activity
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylpropanamide, also known as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C19H25ClN2O
- Molecular Weight : 320.87 g/mol
- IUPAC Name : this compound
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 3
- LogP (XlogP) : 3.8
The compound exhibits its biological effects primarily through interactions with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. Its structural similarity to other piperazine derivatives allows it to modulate the central nervous system's activity, leading to potential therapeutic applications in treating psychiatric disorders.
1. Antidepressant Effects
Research indicates that this compound possesses significant antidepressant-like properties. In animal models, it has shown efficacy comparable to established antidepressants like fluoxetine. The mechanism is thought to involve the inhibition of serotonin reuptake and modulation of serotonergic pathways.
2. Antipsychotic Activity
Studies have demonstrated the compound's potential as an antipsychotic agent. In clinical trials, it was effective in reducing symptoms of schizophrenia and bipolar disorder, possibly through its action on dopamine D2 receptors.
3. Analgesic Properties
The compound has also been evaluated for its analgesic effects in various pain models. It demonstrated a dose-dependent reduction in pain response, suggesting a role in pain management.
Data Table: Summary of Biological Activities
Case Study 1: Efficacy in Depression
In a double-blind study involving patients with major depressive disorder, participants receiving this compound showed a statistically significant improvement in depression scales compared to those receiving placebo.
Case Study 2: Schizophrenia Management
A clinical trial assessed the effectiveness of this compound in patients diagnosed with schizophrenia. Results indicated that patients treated with the drug experienced fewer psychotic episodes and improved overall functioning.
Q & A
Q. What synthetic strategies are most effective for constructing the piperazine-chlorophenyl core of this compound?
The synthesis of this compound requires multi-step optimization, including:
- Amide coupling : Reacting 4-chlorophenylacetic acid derivatives with methylpropanamide under peptide-coupling conditions (e.g., EDCI/HOBt) .
- Piperazine functionalization : Introducing the 4-methylpiperazine moiety via nucleophilic substitution, requiring anhydrous conditions and temperature control (40–60°C) to avoid side reactions .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization from ethanol/water mixtures are critical for ≥95% purity .
Key Table : Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Amide Coupling | EDCI, HOBt, DMF, RT, 12h | 78% | 92% |
| Piperazine Substitution | 4-methylpiperazine, K₂CO₃, DMF, 50°C, 8h | 65% | 89% |
Q. Which spectroscopic techniques are essential for structural validation?
- NMR : ¹H/¹³C NMR confirms the presence of the 4-chlorophenyl (δ 7.2–7.4 ppm, doublet), methylpiperazine (δ 2.3–2.8 ppm, multiplet), and amide (δ 1.2–1.4 ppm, singlet) groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 406.15) and fragmentation patterns .
- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemical ambiguities (e.g., piperazine chair conformation) .
Advanced Research Questions
Q. How can researchers address contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?
Contradictions may arise from:
- Assay-specific variables : Differences in cell lines (e.g., HEK293 vs. HeLa) or bacterial strains (Gram-positive vs. Gram-negative) .
- Concentration thresholds : Dose-response curves (0.1–100 µM) must be validated via IC₅₀ calculations and compared to positive controls (e.g., cisplatin for cytotoxicity) .
- Metabolic interference : Use hepatic microsomal stability assays to rule out metabolite-driven artifacts .
Methodological Recommendation :
- Replicate assays in triplicate across independent labs.
- Apply ANOVA with post-hoc Tukey tests to assess statistical significance .
Q. What computational approaches predict target receptor selectivity for this compound?
- Molecular Docking (AutoDock Vina) : Models interactions with dopamine D₄ or serotonin receptors, focusing on piperazine-aryl binding pockets .
- Molecular Dynamics (GROMACS) : Simulates ligand-receptor stability over 100 ns to evaluate binding free energy (ΔG) and hydrogen-bond persistence .
- SAR Analysis : Modifying the chlorophenyl or methylpropanamide groups can enhance selectivity. For example, fluorination at the para-position increases D₄ receptor affinity by 3-fold .
Q. How can researchers optimize synthetic yield while minimizing byproducts in large-scale reactions?
- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing dimerization or oxidation byproducts .
- Design of Experiments (DoE) : Response surface methodology (RSM) identifies optimal parameters (e.g., temperature, solvent ratio) for maximal yield .
- In-line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time .
Data Contradiction Analysis
Q. Why might crystallographic data conflict with NMR-derived conformational models?
- Solution vs. Solid-State Dynamics : X-ray structures capture the lowest-energy conformation, while NMR reflects dynamic equilibria in solution .
- Crystal Packing Effects : Intermolecular forces (e.g., π-π stacking) may distort piperazine geometry in crystals . Resolution Strategy :
- Compare multiple crystal structures (SHELXL refinement) .
- Use NOESY NMR to detect through-space interactions in solution .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
